Head-to-Head Cytotoxicity: Fusarochromanone (TDP-1) Versus Structurally Related Derivatives in Three Human Cell Lines
In a direct head-to-head study of six fusarochromanone derivatives (1–6) isolated from the same F. equiseti strain, fusarochromanone (compound 6, TDP-1) was the most potent cytotoxic agent across all three tested human cell lines. Its EC50 values were 0.058 µM (RPE-1), 0.170 µM (HCT-116), and 0.232 µM (U2OS). By comparison, the monoacetyl derivative fusarochromanone TDP-2 (compound 3) was 399-fold less potent in RPE-1 (EC50 23.140 µM) and 370-fold less potent in HCT-116 (EC50 62.950 µM). Fusarochromene (compound 4), which features a chromene scaffold instead of a chromone, showed EC50 values of 16.700, 84.380, and 39.790 µM respectively, representing 288-fold to 496-fold lower potency. Equisetin (compound 8), a co-isolated tetramic acid metabolite, was completely inactive (EC50 >25 µM) in all three cell lines [1]. The study further established that the 3′-amino group is the critical pharmacophore: chromone derivatives bearing this group are on average 100-fold more cytotoxic than their Δ2′,3′-ene counterparts [1].
| Evidence Dimension | Cytotoxicity (EC50, µM) |
|---|---|
| Target Compound Data | Fusarochromanone (6): RPE-1 EC50 = 0.058, HCT-116 EC50 = 0.170, U2OS EC50 = 0.232 |
| Comparator Or Baseline | TDP-2 (3): RPE-1 EC50 = 23.140, HCT-116 EC50 = 62.950, U2OS EC50 = 35.090; Fusarochromene (4): RPE-1 EC50 = 16.700, HCT-116 EC50 = 84.380, U2OS EC50 = 39.790; Equisetin (8): EC50 >25 in all lines |
| Quantified Difference | Fusarochromanone is 288–496× more potent than fusarochromene, 370–399× more potent than TDP-2, and >430× more potent than equisetin |
| Conditions | MTT assay; RPE-1 (hTERT-immortalized retinal pigment epithelial), HCT-116 (colorectal carcinoma), U2OS (osteosarcoma) cell lines; 48 h exposure; compounds isolated from F. equiseti UBOCC-A-117302 |
Why This Matters
This establishes that even single-step modifications (acetylation, chromone-to-chromene scaffold change) reduce potency by two to three orders of magnitude, making authentic fusarochromanone the only viable procurement choice for cytotoxicity-dependent research applications.
- [1] Pham GN, Le Ray AM, Chevalier S, Deleger M, Matz C, Jegou C, Le Blay G, Roussakis C, Le Pape P, Roullier C. New Fusarochromanone Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302. Mar Drugs. 2024 Sep 28;22(10):444. doi: 10.3390/md22100444. Table 2. View Source
